![molecular formula C20H17N3O3 B12400232 (E)-N-hydroxy-3-[5-[(2-naphthalen-1-ylacetyl)amino]pyridin-2-yl]prop-2-enamide](/img/structure/B12400232.png)
(E)-N-hydroxy-3-[5-[(2-naphthalen-1-ylacetyl)amino]pyridin-2-yl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-hydroxy-3-[5-[(2-naphtalène-1-yl-acétyl)amino]pyridin-2-yl]prop-2-ènamide est un composé organique complexe avec des applications potentielles dans divers domaines scientifiques. Ce composé est caractérisé par sa structure unique, qui comprend un cycle naphtalène, un cycle pyridine et une partie acide hydroxamique. Ces caractéristiques structurales contribuent à sa réactivité et à son utilité potentielle dans différents contextes chimiques et biologiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’(E)-N-hydroxy-3-[5-[(2-naphtalène-1-yl-acétyl)amino]pyridin-2-yl]prop-2-ènamide implique généralement plusieurs étapes, à partir de précurseurs disponibles dans le commerce. Une voie de synthèse courante comprend les étapes suivantes :
Formation de l’intermédiaire naphtalène-1-yl-acétyle : Cette étape implique l’acylation du naphtalène avec un chlorure d’acyle approprié dans des conditions de Friedel-Crafts.
Couplage avec un dérivé de pyridine : L’intermédiaire naphtalène-1-yl-acétyle est ensuite couplé avec un dérivé de pyridine à l’aide d’un réactif de couplage tel que l’EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) en présence d’une base comme la triéthylamine.
Introduction de la partie acide hydroxamique : La dernière étape implique la conversion de l’amide en acide hydroxamique à l’aide de chlorhydrate d’hydroxylamine en présence d’une base telle que le carbonate de sodium.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation de la voie de synthèse ci-dessus afin de maximiser le rendement et la pureté tout en minimisant les coûts et l’impact environnemental. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu, de plateformes de synthèse automatisées et de principes de chimie verte pour améliorer l’efficacité et la durabilité.
Analyse Des Réactions Chimiques
Types de réactions
(E)-N-hydroxy-3-[5-[(2-naphtalène-1-yl-acétyl)amino]pyridin-2-yl]prop-2-ènamide peut subir diverses réactions chimiques, notamment :
Oxydation : La partie acide hydroxamique peut être oxydée pour former des composés nitroso.
Réduction : Le composé peut être réduit pour former l’amine correspondante.
Substitution : Les cycles naphtalène et pyridine peuvent subir des réactions de substitution électrophile et nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et l’acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium peuvent être utilisés.
Substitution : Des réactifs comme les halogènes, les agents nitrants et les agents sulfonants peuvent être utilisés dans des conditions appropriées.
Produits principaux
Oxydation : Formation de dérivés nitroso.
Réduction : Formation de dérivés amine.
Substitution : Formation de divers dérivés substitués du naphtalène et de la pyridine.
Applications De Recherche Scientifique
(E)-N-hydroxy-3-[5-[(2-naphtalène-1-yl-acétyl)amino]pyridin-2-yl]prop-2-ènamide a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme ligand en chimie de coordination et comme élément de base en synthèse organique.
Biologie : Investigé pour son potentiel en tant qu’inhibiteur enzymatique, en particulier pour les métalloprotéases.
Médecine : Exploré pour ses applications thérapeutiques potentielles, notamment ses propriétés anticancéreuses et anti-inflammatoires.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme catalyseur dans divers processus chimiques.
Mécanisme D'action
Le mécanisme d’action de l’(E)-N-hydroxy-3-[5-[(2-naphtalène-1-yl-acétyl)amino]pyridin-2-yl]prop-2-ènamide implique son interaction avec des cibles moléculaires spécifiques. La partie acide hydroxamique est connue pour chélater les ions métalliques, ce qui peut inhiber les métalloprotéases en se liant au site actif et en empêchant l’accès du substrat. Cette chélation perturbe l’activité catalytique de l’enzyme, conduisant à son inhibition. Les cycles naphtalène et pyridine peuvent également contribuer à l’affinité de liaison et à la spécificité du composé.
Comparaison Avec Des Composés Similaires
Composés similaires
N-hydroxy-3-[5-[(2-naphtalène-1-yl-acétyl)amino]pyridin-2-yl]prop-2-ènamide : Ne possède pas la configuration (E), ce qui peut affecter sa réactivité et ses propriétés de liaison.
N-hydroxy-3-[5-[(2-phénylacétyl)amino]pyridin-2-yl]prop-2-ènamide : Contient un groupe phényle au lieu d’un cycle naphtalène, ce qui peut modifier ses propriétés chimiques et biologiques.
N-hydroxy-3-[5-[(2-naphtalène-1-yl-acétyl)amino]pyridin-2-yl]but-2-ènamide : A une partie but-2-ènamide au lieu d’une partie prop-2-ènamide, ce qui peut influencer ses caractéristiques stériques et électroniques.
Unicité
(E)-N-hydroxy-3-[5-[(2-naphtalène-1-yl-acétyl)amino]pyridin-2-yl]prop-2-ènamide est unique en raison de sa configuration (E) spécifique, qui peut avoir un impact significatif sur sa réactivité, son affinité de liaison et son activité biologique globale. La combinaison du cycle naphtalène, du cycle pyridine et de la partie acide hydroxamique contribue également à ses propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C20H17N3O3 |
|---|---|
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
(E)-N-hydroxy-3-[5-[(2-naphthalen-1-ylacetyl)amino]pyridin-2-yl]prop-2-enamide |
InChI |
InChI=1S/C20H17N3O3/c24-19(23-26)11-10-16-8-9-17(13-21-16)22-20(25)12-15-6-3-5-14-4-1-2-7-18(14)15/h1-11,13,26H,12H2,(H,22,25)(H,23,24)/b11-10+ |
Clé InChI |
DTNVLAIWDVXDJR-ZHACJKMWSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CN=C(C=C3)/C=C/C(=O)NO |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CN=C(C=C3)C=CC(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






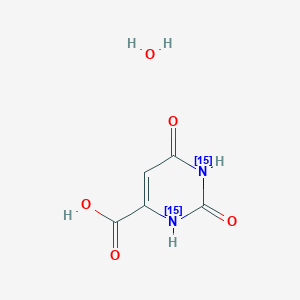
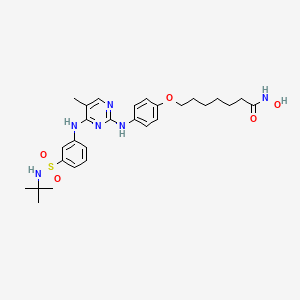
![[4-[hydroxy-[(1S,2S,3R,4S,5S,6R)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octoxyphenyl]methyl N-quinolin-6-ylcarbamate](/img/structure/B12400181.png)
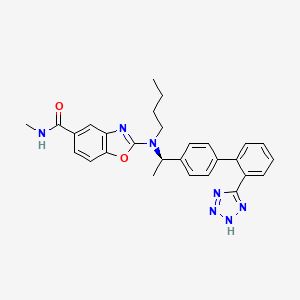
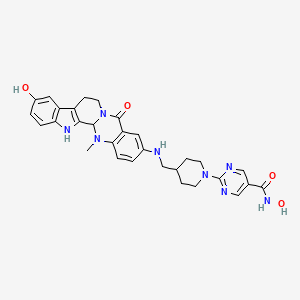
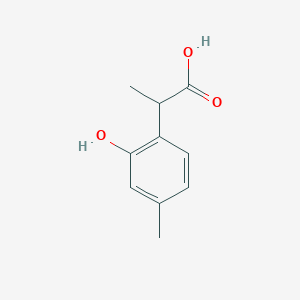
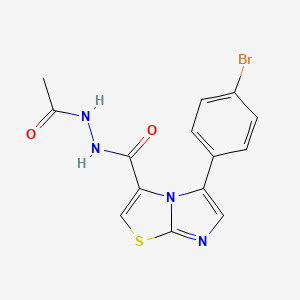
![Tetrasodium;[5-hydroxy-8-[5-[5-hydroxy-7-[oxido(oxidooxy)phosphoryl]oxy-4-oxochromen-2-yl]-2-methoxyphenyl]-2-(4-methoxyphenyl)-4-oxochromen-7-yl] phosphate](/img/structure/B12400212.png)


